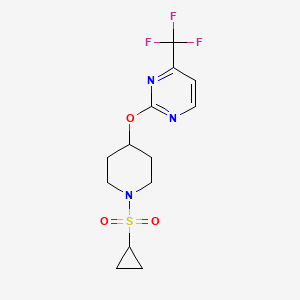
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide (HTCA) is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is not fully understood. However, studies have suggested that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that the synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is relatively complex, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide. One area of interest is the development of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential synergistic effects of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide with other compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide involves the reaction of 2-acetylthiophene and 3-acetylthiophene with cinnamoyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide. The yield of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is typically around 70%.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCCAVUIOPEGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

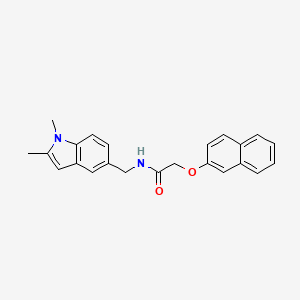
![Methyl 2-chloro-5-{[2-(thiophen-2-yl)pyrrolidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2622779.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2622781.png)
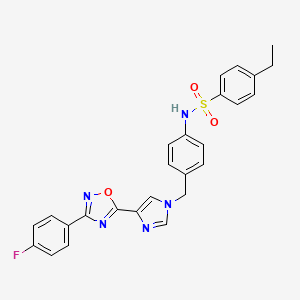
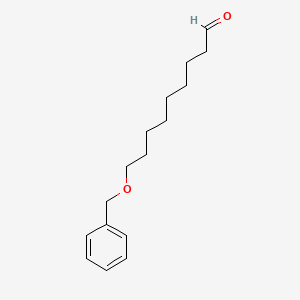
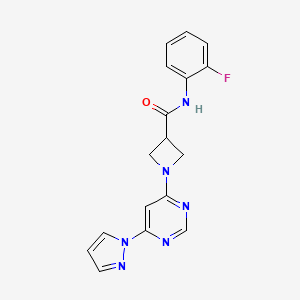
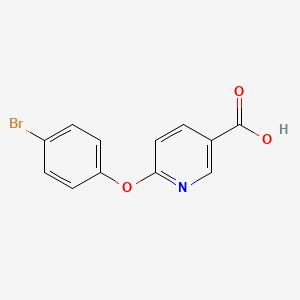
![N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2622789.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine](/img/structure/B2622792.png)
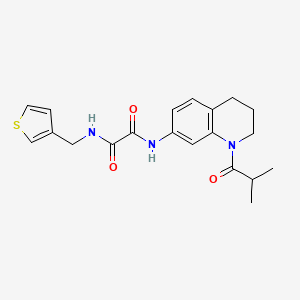
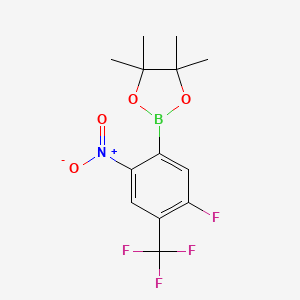
![methyl 3-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2622795.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)
